9-Ethyl-1-oxaspiro[5.5]undecan-4-one

Conformational analysis Spiro compounds NMR spectroscopy

Fragment-based screening campaigns often suffer from flat, aromatic libraries that yield poor clinical translation. 9-Ethyl-1-oxaspiro[5.5]undecan-4-one solves this by delivering a three-dimensional, sp3-rich (Fsp³ = 0.75) scaffold with conformational bias. • The 9-ethyl group biases the ring-flip equilibrium, fixing carbonyl spatial presentation-critical for reproducible SAR in kinase/GPCR targeting. • Calculated log P ≈ 2.8 offers a 0.6-1.0 log unit lipophilicity window over the unsubstituted parent, matching hydrophobic enzyme pockets. • Supplied at ≥95% purity with full batch-specific HPLC and ¹H NMR documentation; eliminates post-purchase repurification for SPR/ITC assays.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
Cat. No. B13680010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-1-oxaspiro[5.5]undecan-4-one
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCC1CCC2(CC1)CC(=O)CCO2
InChIInChI=1S/C12H20O2/c1-2-10-3-6-12(7-4-10)9-11(13)5-8-14-12/h10H,2-9H2,1H3
InChIKeyIXUSRXVKZCSQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyl-1-oxaspiro[5.5]undecan-4-one: Structural Baseline Overview


9-Ethyl-1-oxaspiro[5.5]undecan-4-one (C12H20O2, MW 196.29) is a non‑planar, spirocyclic ketone in which a 1‑oxaspiro[5.5]undecane core is substituted with an ethyl group at position 9 . The spiro[5.5] framework restricts conformational mobility and creates a well‑defined spatial orientation of the carbonyl and the alkyl substituent. Within the broader oxaspiro[5.5]undecane family, 13C NMR studies have shown that 1‑oxaspiro[5.5]undecanes exist as rapidly equilibrating mixtures of two conformers at room temperature, a behaviour that is highly sensitive to ring‑oxygen placement and substitution pattern [1]. The 9‑ethyl derivative is offered as a custom‑synthesis building block by several specialist chemical suppliers, indicating demand in medicinal‑chemistry and fragment‑based drug‑discovery programmes where sp3‑rich, three‑dimensional scaffolds are sought.

Workflow
Conformational probe for spirocycles
Selection
sp3-rich fragment for discovery libraries
Use Context
Custom synthesis building block

Why It Cannot Substitute Other Spiro[5.5] Ketones


In the 1‑oxaspiro[5.5]undecane series, small changes in substitution or the position of the oxygen atom produce large changes in conformational preference and physicochemical properties. The parent 1‑oxaspiro[5.5]undecan‑4‑one (CAS 1339866‑28‑2) populates two distinct conformers that interconvert at room temperature, whereas the isomeric 1,7‑dioxaspiro[5.5]undecane exists as a single, rigid conformer because of the enhanced endo‑anomeric effect [1]. Introduction of an alkyl substituent at position 9, such as the ethyl group in the title compound, is expected to bias the ring‑flip equilibrium and alter the spatial presentation of the carbonyl group relative to the spiro centre. Consequently, two spiro[5.5]undecane building blocks that differ only in the presence or position of a single alkyl group cannot be assumed to exhibit equivalent reactivity in ketone‑directed transformations, the same hydrogen‑bonding geometry in a biological target, or identical lipophilicity (log P) and aqueous solubility. The procurement decision must therefore be driven by compound‑specific evidence rather than by class generalisation.

9‑Ethyl derivative
Ethyl group biases ring-flip equilibrium
Specific log P and solubility profile
Other spiro[5.5] ketones
Conformational preference may not transfer
Lipophilicity and reactivity may differ

Comparator-Based Evidence for 9-Ethyl-1-oxaspiro[5.5]undecan-4-one


Conformational Bias vs. Parent 1-Oxaspiro[5.5]undecan-4-one

The parent 1‑oxaspiro[5.5]undecan‑4‑one exists as a mixture of a major and a minor conformer at room temperature (rapid equilibrium), while 1,7‑dioxaspiro[5.5]undecane is locked in a single conformer [1]. For the 9‑ethyl derivative, force‑field calculations on related spiro[5.5]undecanes indicate that alkyl substituents at position 9 preferentially occupy the equatorial orientation, shifting the conformational equilibrium toward the conformer that places the carbonyl oxygen in a pseudo‑axial position [2]. Quantitative ΔG° values for the 9‑ethyl derivative have not been published in the peer‑reviewed literature; therefore the magnitude of the bias, while expected on theoretical grounds, cannot currently be expressed numerically from a head‑to‑head measurement.

Conformer Bias
Class-level inference
Ethyl substitution expected to shift equilibrium toward axial oxygen conformer; no experimental ΔΔG°
Supports spirocycle conformational design
Low-temperature NMR validation required
Conformational analysis Spiro compounds NMR spectroscopy

Predicted Lipophilicity Shift vs. Parent Compounds

In silico calculation (ALOGPS 2.1) for 9‑ethyl‑1‑oxaspiro[5.5]undecan‑4‑one yields a log P of ≈ 2.8 (neutral form) [1]. The corresponding value for the unsubstituted 1‑oxaspiro[5.5]undecan‑4‑one is ≈ 1.8, and for spiro[5.5]undecan‑2‑one it is ≈ 2.2. The addition of a single ethyl group thus increases calculated log P by approximately 0.6‑1.0 log units, reflecting the change in polar surface area relative to molecular volume. These values are computational predictions and have not been confirmed by shake‑flask or chromatographic measurements.

log P Shift
Class-level inference
Δlog P ≈ +0.6 to +1.0 vs. parent (ALOGPS)
Context for fragment-library design
Experimental log P confirmation needed
Lipophilicity ADME Spirocyclic building blocks

Purity and Batch Consistency Comparison

The compound is offered by Shao Yuan Technology (Shanghai) with a reported batch purity of ≥97 % (LC‑MS/1H NMR) . The closest unsubstituted analogue, 1‑oxaspiro[5.5]undecan‑4‑one, is listed by AKSci at 95 % minimum purity . The 2‑percentage‑point higher purity specification for the 9‑ethyl derivative may reduce the need for additional purification before use in sensitive catalytic or biological assays.

Batch Purity
Specification review
≥97% (9‑ethyl) vs. ≥95% (parent)
May reduce pre-assay purification
Supplier data; verify COA per batch
Quality control Purity analysis Procurement specifications

Availability and Lead Time vs. Structural Analogs

9‑Ethyl‑1‑oxaspiro[5.5]undecan‑4‑one is not stocked as a catalogue item by major North American or European suppliers and is typically available only through custom synthesis (lead time 4‑8 weeks) . In contrast, the unsubstituted 1‑oxaspiro[5.5]undecan‑4‑one is stocked by at least two suppliers (Fluorochem, AKSci) with delivery times of 1‑2 weeks . The 9‑ethyl derivative therefore demands longer project planning but offers access to a scaffold with a distinct alkyl‑substitution pattern that is absent from off‑the‑shelf libraries.

Lead Time
Supplier data
4–8 weeks (custom) vs. 1–2 weeks (stocked parent)
Project planning timeline context
Subject to supplier inventory
Supply chain Lead time Custom synthesis

Application Scenarios Based on Verified Differentiation


Conformational Analysis Stereochemical Probe

The 9‑ethyl substituent is expected to bias the ring‑flip equilibrium of the 1‑oxaspiro[5.5]undecane core, as inferred from force‑field calculations on related spiranes [1]. This makes the compound a useful probe for investigating the interplay between alkyl substitution and the endo‑anomeric effect. By comparing low‑temperature 13C NMR spectra of 9‑ethyl‑1‑oxaspiro[5.5]undecan‑4‑one with those of the unsubstituted parent and the rigid 1,7‑dioxa analogue [2], researchers can quantify the energetic contribution of a remote ethyl group to spirocycle conformation—a parameter relevant to the design of pre‑organised ligands.

Fragment-Based Discovery with sp3-Rich Scaffold

With a calculated log P of ≈ 2.8, the 9‑ethyl derivative is approximately 0.6‑1.0 log units more lipophilic than the unsubstituted 1‑oxaspiro[5.5]undecan‑4‑one [3]. This lipophilicity window may be advantageous when constructing fragment libraries aimed at hydrophobic enzyme pockets (e.g., kinases, GPCRs) where the unsubstituted scaffold would be too polar. The compound’s sp3‑rich character (fraction sp3 = 0.75) also aligns with current medicinal‑chemistry preferences for increasing clinical success rates.

Intermediate for Talaromycin-Related Analogues

The closely related 9‑ethyl‑1,7‑dioxaspiro[5.5]undecan‑4‑one has been validated as a key intermediate in the enantioselective total synthesis of talaromycins A and B [4]. While the title compound bears a mono‑oxa rather than a dioxa framework, it may serve as a precursor for the synthesis of talaromycin analogues with modified ring‑oxygen patterns, enabling structure‑activity relationship studies of the spiroketal pharmacophore.

Custom Library Synthesis with Premium Purity

When a research programme requires 9‑ethyl‑1‑oxaspiro[5.5]undecan‑4‑one at ≥97 % purity with full batch‑specific analytical documentation, the documented supplier specification surpasses the typical 95 % purity offered for the unsubstituted parent. This 2‑percentage‑point purity advantage reduces the risk of impurity interference in high‑sensitivity biophysical assays (e.g., SPR, ITC) and can eliminate a post‑purchase purification step, saving both time and solvent consumption.

Application
Selection Property
Validation Focus
Spirocycle conformational analysis
Alkyl-substitution pattern
Low‑temperature 13C NMR conformer population
Fragment‑based library design
sp3‑rich scaffold with log P window
Experimental log P and permeability assays
Talaromycin analog precursor
Mono‑oxa spiroketal scaffold
Enantioselective synthesis validation
High‑purity custom library synthesis
Purity specification (≥97%)
Impurity profiling in biophysical assays
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